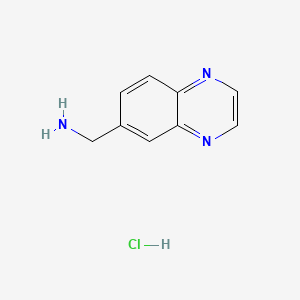

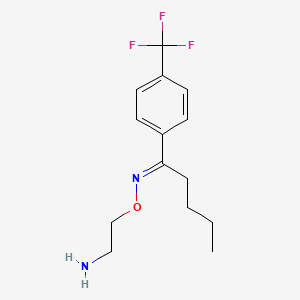

6-Amino-3-(4-t-butylphenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

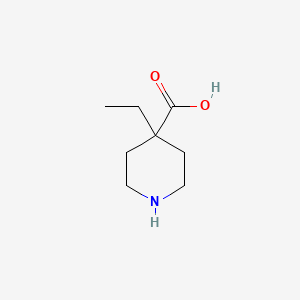

6-Amino-3-(4-t-butylphenyl)picolinic acid is a chemical compound with the empirical formula C16H18N2O2 and a molecular weight of 270.33 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for 6-Amino-3-(4-t-butylphenyl)picolinic acid is1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-3-(4-t-butylphenyl)picolinic acid are not available, it’s known that similar compounds can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

6-Amino-3-(4-t-butylphenyl)picolinic acid is a solid substance . It has an empirical formula of C16H18N2O2 and a molecular weight of 270.33 .Aplicaciones Científicas De Investigación

Fluorogenic Amides Synthesis

6-Amino-3-(4-t-butylphenyl)picolinic acid is involved in the synthesis of fluorogenic pyridine carboxylic acid amides. Research by Kondaveeti, Mehta, & Siddhanta (2014) describes the synthesis of these amides using agarose, which could have applications in biomedical and pharmaceutical industries due to their significant fluorescence emissions.

Asymmetric Synthesis for HPV Treatment

Another application is in the asymmetric synthesis of compounds for potential treatments of human papillomavirus infections. Boggs et al. (2007) discuss the synthesis of a molecule, using a picolinic acid derivative, that has potential as an HPV treatment.

Polymer Light-Emitting Devices

In optoelectronics, 6-Amino-3-(4-t-butylphenyl)picolinic acid derivatives are used in the synthesis of iridium complexes for polymer light-emitting devices. Xiao et al. (2009) showed that these complexes could lead to improved optoelectronic properties in devices.

Production of Picolinic Acids

In the field of biochemistry, the production of picolinic acids from 2-aminophenols, catalyzed by specific enzymes, is an important process. He & Spain (2000) investigated a method that provides a convenient strategy for synthesizing substituted picolinic acids.

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, which are significant in pharmaceutical research, also employs picolinic acid derivatives. Kametani (1970) explored this in the context of synthetic approaches to camptothecin, an antitumor agent.

Organic Salts Formation

Organic salts involving picolinic acids, including derivatives of 6-Amino-3-(4-t-butylphenyl)picolinic acid, are studied for their properties and applications. Kamanda & Jacobs (2020) investigated the formation and characterization of these salts.

Sensitizers in Luminescence Studies

In luminescence studies, picolinic acid derivatives are used as sensitizers. Research by Andres & Chauvin (2011) indicated that these compounds, when complexed with lanthanide ions, display significant luminescence properties.

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXQXFLABGLKCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692616 |

Source

|

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-(4-t-butylphenyl)picolinic acid | |

CAS RN |

1261913-25-0 |

Source

|

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)